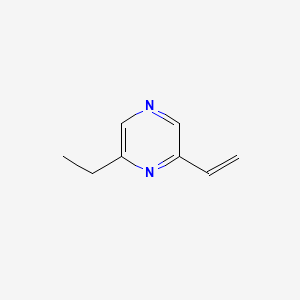

2-Ethyl-6-vinylpyrazine

CAS No.: 32736-90-6

Cat. No.: VC17533028

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32736-90-6 |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 2-ethenyl-6-ethylpyrazine |

| Standard InChI | InChI=1S/C8H10N2/c1-3-7-5-9-6-8(4-2)10-7/h3,5-6H,1,4H2,2H3 |

| Standard InChI Key | QKJPBHPFIVOPSX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN=CC(=N1)C=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Ethyl-6-vinylpyrazine (C₈H₁₀N₂) features a pyrazine core substituted with an ethyl group at position 2 and a vinyl group at position 6. Its IUPAC name derives from this substitution pattern, with the nitrogen atoms defining the ring numbering. The compound’s molecular weight is 134.18 g/mol, and its structure is defined by the positions of its functional groups, which influence its physicochemical properties .

Spectroscopic and Chromatographic Signatures

While no direct NMR or mass spectrometry data for 2-ethyl-6-vinylpyrazine are available, studies on analogous pyrazines offer predictive insights. For example, 2-ethyl-6-methylpyrazine exhibits distinct -NMR signals at δ 8.29 (s) for aromatic protons and δ 2.81 (q) for the ethyl group, with -NMR peaks at δ 140.7 (pyrazine C3) and δ 28.8 (ethyl CH₂) . Similarly, 2-methyl-6-vinylpyrazine shows vinyl proton resonances at δ 5.2–5.8 (m) and δ 6.6–6.9 (m) . These patterns suggest that 2-ethyl-6-vinylpyrazine would display overlapping vinyl and ethyl signals in its NMR spectrum, necessitating advanced 2D techniques like HSQC and HMBC for unambiguous assignment .

Table 1: Predicted -NMR Chemical Shifts for 2-Ethyl-6-vinylpyrazine

| Carbon Position | Predicted δ (ppm) | Assignment |

|---|---|---|

| 2 | 155–158 | Pyrazine C2 (substituted) |

| 3 | 140–143 | Pyrazine C3 |

| 5 | 141–151 | Pyrazine C5 |

| 6 | 143–153 | Pyrazine C6 (vinyl) |

| 7 (ethyl) | 28–29 | CH₂ (ethyl) |

| 8 (ethyl) | 13–14 | CH₃ (ethyl) |

| 9 (vinyl) | 115–125 | CH₂ (vinyl) |

Synthesis and Isolation Strategies

Microwave-Assisted Synthesis

The synthesis of vinyl-substituted pyrazines often employs microwave irradiation to enhance reaction efficiency. For instance, 2-methyl-6-vinylpyrazine was synthesized via a one-pot reaction using microwaves, achieving 90% purity and reduced reaction times compared to conventional thermal methods . This approach could be adapted for 2-ethyl-6-vinylpyrazine by substituting methyl precursors with ethyl analogs, though steric and electronic effects may require optimization of reaction conditions.

Chromatographic Separation Challenges

Separating regioisomers like 2-ethyl-5-vinylpyrazine and 2-ethyl-6-vinylpyrazine presents significant challenges. Studies on 2-ethyl-5(6)-methylpyrazine isomers demonstrated that chiral stationary phases (e.g., Chiralpak AD-H) and GC-MS on polar columns (e.g., DB-WAX) achieve baseline resolution . These methods rely on subtle differences in hydrogen bonding and π-π interactions, suggesting similar strategies could resolve vinyl analogs.

Table 2: Comparative HPLC Retention Times for Pyrazine Isomers

| Compound | Column Type | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| 2-Ethyl-6-methylpyrazine | Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 |

| 2-Ethyl-5-methylpyrazine | Chiralpak AD-H | Hexane:IPA (90:10) | 14.7 |

| 2-Methyl-6-vinylpyrazine | DB-WAX | – | 8.9 |

Biological and Functional Properties

Electrophysiological Activity in Insects

Analytical Challenges and Future Directions

Spectral Differentiation of Regioisomers

Distinguishing 2-ethyl-6-vinylpyrazine from its regioisomers requires advanced NMR techniques. In 2-ethyl-5(6)-methylpyrazine, HMBC correlations between aromatic protons and methine carbons confirmed substitution patterns . Similar analyses for vinyl analogs would involve tracking correlations between vinyl protons and pyrazine carbons, though signal overlap may complicate interpretation.

Stability and Reactivity Profiling

The vinyl group’s electron-withdrawing effects could alter the pyrazine ring’s reactivity, influencing susceptibility to oxidation or polymerization. Accelerated stability studies under varying pH and temperature conditions are essential for applications in food or pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume